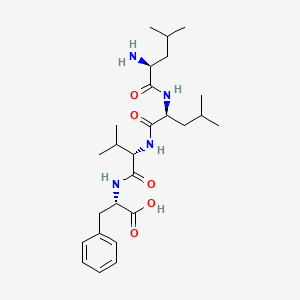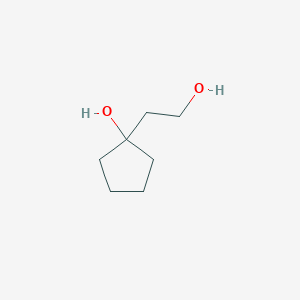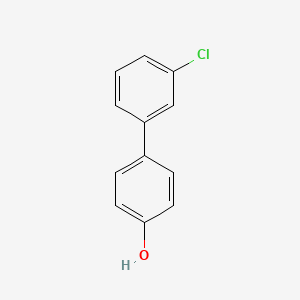![molecular formula C12H11BHg2O3 B1602309 [hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury CAS No. 6273-99-0](/img/structure/B1602309.png)
[hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- is a chemical compound with the molecular formula C12H11BHg2O3 and a molecular weight of 615.20494 . This compound is known for its unique structure, which includes mercury atoms coordinated with orthoborate and phenyl groups. It has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- typically involves the reaction of diphenylmercury with orthoboric acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with mercury compounds. laboratory-scale synthesis remains the primary method for obtaining this compound for research purposes.
Análisis De Reacciones Químicas
Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of mercury oxides and other by-products.
Reduction: Reduction reactions can convert the mercury atoms in the compound to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The phenyl groups in the compound can be substituted with other functional groups through reactions with suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in specialized industrial processes that require the unique properties of mercury compounds.
Mecanismo De Acción
The mechanism of action of Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- involves its interaction with various molecular targets. The mercury atoms in the compound can form strong bonds with sulfur-containing groups in proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes, making the compound useful in studying these mechanisms.
Comparación Con Compuestos Similares
Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- can be compared with other mercury-containing compounds, such as:
Diphenylmercury: Similar in structure but lacks the orthoborate group.
Mercury(II) chloride: A simpler mercury compound with different reactivity and applications.
Phenylmercuric acetate: Another organomercury compound with distinct properties and uses.
The uniqueness of Mercury, [mu-[orthoborato(2-)-O:O’]]diphenyldi- lies in its combination of orthoborate and phenyl groups, which confer specific chemical properties and reactivity that are not found in other mercury compounds.
Propiedades
Número CAS |
6273-99-0 |
|---|---|
Fórmula molecular |
C12H11BHg2O3 |
Peso molecular |
615.2 g/mol |
Nombre IUPAC |
[hydroxy(phenylmercuriooxy)boranyl]oxy-phenylmercury |
InChI |
InChI=1S/2C6H5.BHO3.2Hg/c2*1-2-4-6-5-3-1;2-1(3)4;;/h2*1-5H;2H;;/q;;-2;2*+1 |
Clave InChI |
HCIUVGKUNYOVBM-UHFFFAOYSA-N |
SMILES |
B(O)(O[Hg]C1=CC=CC=C1)O[Hg]C2=CC=CC=C2 |
SMILES canónico |
B(O)(O[Hg]C1=CC=CC=C1)O[Hg]C2=CC=CC=C2 |
| 6273-99-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)








